N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-17(22(19,20)15-8-7-12(2)21-15)11-13-10-16-14-6-4-5-9-18(13)14/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQSDWVTIPUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Imidazo[1,2-a]pyridine : A nitrogen-containing heterocyclic moiety known for various biological activities.
- Thiophene : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
- Sulfonamide : A functional group that enhances solubility and bioactivity.
The molecular formula is , with a molecular weight of approximately 304.37 g/mol. Its chemical structure is pivotal in determining its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
Table 1 summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 7.01 ± 0.60 |
| Compound B | A549 | 8.55 ± 0.35 |
| Compound C | HCT116 | 14.31 ± 0.90 |
These results suggest that this compound may possess similar anticancer properties due to its structural similarities.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. The compound's sulfonamide group is known to enhance antibacterial activity by interfering with bacterial folate synthesis.
In vitro studies have demonstrated that compounds in this class exhibit notable activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of the ethyl group on the nitrogen atom enhances lipophilicity and cellular uptake.
- Sulfonamide Group : This moiety is essential for antibacterial activity and may contribute to anticancer effects by modulating enzyme activity.
- Aromatic Rings : The imidazo and thiophene rings provide a planar structure conducive to π-stacking interactions with biological targets.
Case Studies
Several studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Activity : A recent publication analyzed a series of imidazo[1,2-a]pyridine derivatives and reported significant cytotoxic effects against multiple cancer cell lines, suggesting a promising avenue for drug development .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related sulfonamides and found them effective against resistant strains of bacteria .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to targets such as kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several sulfonamide-based heterocycles, but key distinctions in core structures and substituents critically influence their physicochemical and biological profiles. Below is a comparative analysis:
Key Differentiators
- Core Heterocycles: The imidazo[1,2-a]pyridine core in the target compound offers a balance of electron-rich (pyridine) and electron-deficient (imidazole) regions, enabling diverse non-covalent interactions compared to triazines (electron-deficient, favoring nucleophilic substitutions) or triazolopyridazines (rigid, planar structures for kinase binding) . Imidazo[1,2-a]pyrimidine-Schiff bases () lack sulfonamide stability but exhibit reactivity via imine bonds, which may limit their utility in aqueous environments .
- Substituent Effects: The ethyl group on the target’s sulfonamide nitrogen increases lipophilicity (logP ~2.5, estimated) relative to bulkier substituents like benzyl (logP ~3.8) or polar trifluoromethyl groups (logP ~1.2) in derivatives .
Research Findings and Implications
- Derivatives : Demonstrated moderate to high affinity for carbonic anhydrase isoforms (IC50: 10–200 nM), attributed to triazine-thioether motifs . The target compound’s imidazopyridine core may shift selectivity toward other zinc-containing enzymes.
- Compound : Exhibited IC50 values of <1 µM against VEGFR-2 kinase, linked to its triazolopyridazine scaffold . The target’s imidazopyridine could similarly target tyrosine kinases but with distinct binding modes.
- Stability : Sulfonamides (target and ) are hydrolytically stable compared to Schiff bases (), favoring oral bioavailability .
Data Tables
Table 1. Structural Comparison of Key Heterocyclic Cores
| Core Structure | Aromatic System | Hydrogen-Bonding Sites | Metabolic Stability |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Bicyclic | 2 (N atoms) | Moderate-High |
| 1,3,5-Triazine | Monocyclic | 3 (N atoms) | Low (prone to hydrolysis) |
| Triazolo[4,3-b]pyridazine | Bicyclic | 3 (N atoms) | High |
| Imidazo[1,2-a]pyrimidine | Bicyclic | 2 (N atoms) | Moderate |
Table 2. Substituent Impact on Physicochemical Properties
Q & A
Q. Optimization Tips :
- Adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize side products.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yields .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Basic Research Question
Key Techniques :
- ¹H/¹³C NMR : Resolve structural ambiguities by analyzing chemical shifts for sulfonamide (-SO₂-), imidazo[1,2-a]pyridine protons, and methylthiophene groups. For example, imidazo[1,2-a]pyridine C-2 protons typically appear at δ 7.8–8.2 ppm .
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M-Na]⁺ ions) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Addressing Data Inconsistencies :
- Repeat analyses under standardized conditions (e.g., solvent, temperature).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
How can biological activity be evaluated against kinetoplastid parasites, and what assay conditions are critical?
Basic Research Question
Protocol :
- Antikinetoplastid assays : Screen against Trypanosoma cruzi and Leishmania infantum using resazurin-based viability assays. Incubate compounds (1–50 µM) for 72 hours and measure IC₅₀ values via fluorescence .
- Selectivity testing : Compare cytotoxicity in mammalian cells (e.g., HEK-293) using MTT assays to calculate selectivity indices .
Q. Critical Parameters :
- Maintain consistent parasite inoculum density (e.g., 1×10⁶ cells/mL).
- Include positive controls (e.g., benznidazole for T. cruzi) .
How can computational modeling guide the design of derivatives targeting specific enzyme binding sites?
Advanced Research Question
Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding poses of acetylated derivatives in COX-2 or GABA receptor pockets. Focus on hydrogen bonding with key residues (e.g., COX-2 Val523) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
Case Study : Acetylated imidazo[1,2-a]pyridines showed enhanced GABA binding affinity due to improved hydrophobic interactions, as predicted by docking scores < -8.0 kcal/mol .
How can contradictions in biological activity data across different assays be resolved?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
- Standardize assay protocols (e.g., RPMI-1640 media, 5% CO₂).
- Validate hits using orthogonal assays (e.g., luciferase-based viability vs. microscopy counting) .
What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core?
Advanced Research Question
Approaches :
- Radical C-H activation : Use Mn(OAc)₃ or photoinduced conditions to introduce aryl/alkyl groups at C-5 or C-8 positions .
- Electrophilic substitution : Direct bromination with NBS in DMF yields C-3 brominated derivatives for cross-coupling .
- Metal-free acylation : Achieve C-3 acetylation via AlCl₃-catalyzed Friedel-Crafts reactions without protecting groups .
Example : A 92% yield was reported for C-3 acetylation using 10 mol% AlCl₃ at 150°C for 2 hours .
How can structure-activity relationship (SAR) studies optimize antikinetoplastid activity?
Advanced Research Question
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
